

Performance Evaluation of 1,3-Dicyclohexylpropane and Alternatives as Jet Fuel Surrogates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3-Dicyclohexylpropane**

Cat. No.: **B3051180**

[Get Quote](#)

This guide provides a comparative performance evaluation of **1,3-dicyclohexylpropane** and two common alternatives, n-dodecane and decalin, for their application as jet fuel surrogates. The selection of a suitable surrogate is crucial for researchers and scientists in accurately simulating and studying the complex combustion behaviors of real jet fuels. This document summarizes key physical and combustion properties, presents detailed experimental protocols for performance assessment, and offers visualizations to clarify experimental workflows and comparative logic.

While **1,3-dicyclohexylpropane** is a molecule of interest due to its high hydrogen density and bicyclic structure, which is representative of some components in alternative jet fuels, a comprehensive search of available scientific literature reveals a significant lack of experimental data regarding its specific combustion performance as a jet fuel surrogate. In contrast, n-dodecane and decalin are well-characterized compounds frequently used in surrogate mixtures. This guide, therefore, focuses on presenting the available data for these alternatives to provide a robust basis for comparison.

Data Presentation: Physical and Combustion Properties

The following tables summarize the key physical and combustion properties of **1,3-dicyclohexylpropane**, n-dodecane, and decalin. These properties are critical in determining a

surrogate's ability to emulate the physical behavior (e.g., spray atomization) and chemical kinetics of real jet fuel.

Table 1: Physical Properties of Jet Fuel Surrogates

Property	1,3-Dicyclohexylpropene	n-Dodecane	Decalin (cis/trans mixture)
Molecular Formula	C ₁₅ H ₂₈	C ₁₂ H ₂₆	C ₁₀ H ₁₈
Molecular Weight (g/mol)	208.38	170.33	138.25[1]
Density @ 20°C (g/cm ³)	~0.87	~0.75	~0.88
Boiling Point (°C)	~292	216	187-195
Melting Point (°C)	-17	-9.6	-125 to -30
Lower Heating Value (MJ/kg)	Not Available	~44.1	~42.5
Cetane Number	Not Available	~75	Not Available

Table 2: Combustion Performance Data of Jet Fuel Surrogates

Performance Metric	n-Dodecane	Decalin
Ignition Delay Time (IDT)	Exhibits negative temperature coefficient (NTC) behavior. IDTs range from ~60 to 400 μ s at 40-80 atm and 775-1160 K. [2]	IDTs measured between 950-1395 K at pressures of 1.82×10^5 to 6.56×10^5 Pa show dependence on pressure and equivalence ratio.[3]
Laminar Flame Speed (cm/s)	Measured at ~35-45 cm/s for stoichiometric mixtures with air at atmospheric pressure and preheat temperatures of 360-470 K.[4]	Limited publicly available data for direct comparison under similar conditions.
Sooting Propensity	Considered to have a moderate sooting tendency for an n-alkane, which is influenced by factors like pressure and the presence of other fuel components.[5][6]	Generally exhibits a higher sooting tendency than n-alkanes due to its cyclic structure, which can be a precursor to polycyclic aromatic hydrocarbons (PAHs).[7]

Experimental Protocols

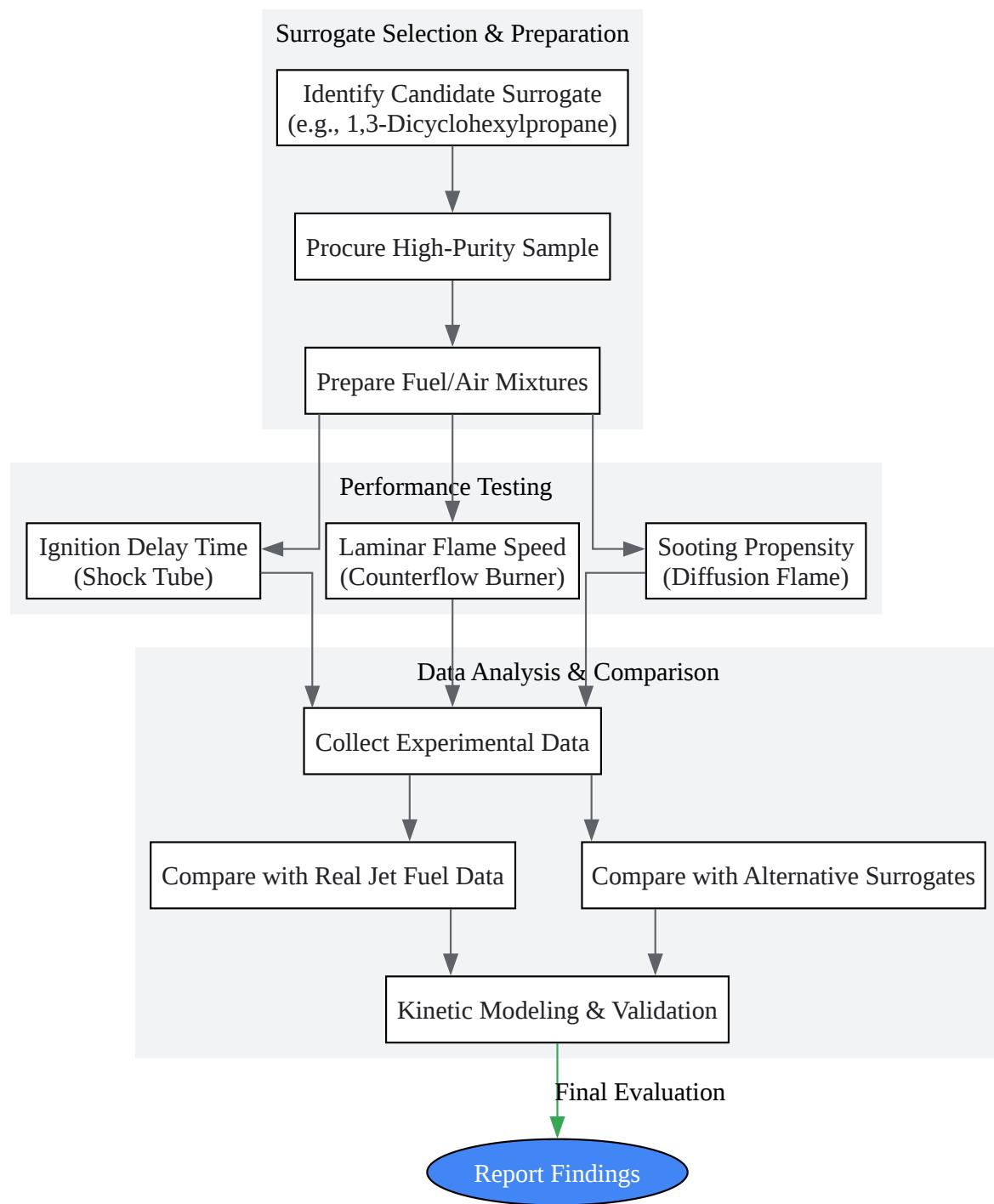
Detailed methodologies are essential for the accurate and reproducible measurement of jet fuel surrogate performance. Below are protocols for two key experiments.

1. Ignition Delay Time (IDT) Measurement using a Shock Tube

- Objective: To determine the time lapse between the compression heating of a fuel/oxidizer mixture and the onset of ignition.
- Apparatus: A high-pressure shock tube equipped with pressure transducers and optical access for emission spectroscopy (e.g., OH* or CH* chemiluminescence).
- Procedure:

- A mixture of the surrogate fuel vapor and an oxidizer (typically synthetic air) at a specific equivalence ratio is introduced into the driven section of the shock tube.
- A high-pressure driver gas (e.g., helium) is released by rupturing a diaphragm, generating a shock wave that propagates through the test gas.
- The shock wave reflects off the end wall of the driven section, compressing and heating the test gas to a precisely controlled temperature and pressure.
- The ignition delay time is measured as the interval between the arrival of the reflected shock wave (indicated by a sharp pressure rise) and the detection of a significant increase in light emission from radical species like OH* or CH*, which signifies the start of combustion.[2][8]
- Experiments are repeated over a range of temperatures, pressures, and equivalence ratios to map the fuel's autoignition characteristics.[9]

2. Laminar Flame Speed Measurement using a Counterflow Burner

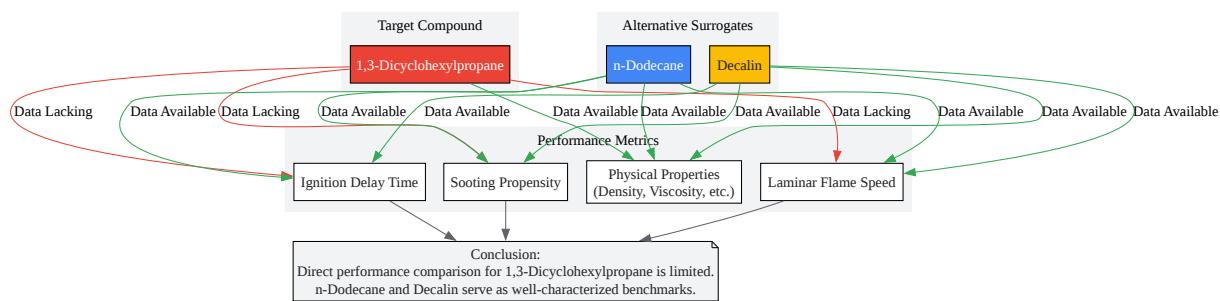

- Objective: To measure the propagation speed of a laminar, one-dimensional flame through a premixed fuel/air mixture.
- Apparatus: A counterflow burner consisting of two vertically opposed nozzles that issue a premixed fuel/air mixture, creating a stagnation plane where a flat, stable flame can be established. Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA) is used to measure the gas velocity.
- Procedure:
 - A precisely controlled mixture of the surrogate fuel vapor and air is fed to both nozzles.
 - A stable, flat flame is established at the stagnation plane between the two nozzles.
 - The velocity of the unburnt gas mixture approaching the flame is measured using PIV or LDA.

- The laminar flame speed is determined by extrapolating the measured flow velocity at different strain rates (varied by changing the nozzle exit velocity) to a zero-strain rate condition. This extrapolation corrects for the effect of flame stretch on the flame speed.
- Measurements are conducted at various equivalence ratios and initial temperatures to characterize the fuel's flammability.

Visualizations

Experimental Workflow for Jet Fuel Surrogate Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of a potential jet fuel surrogate.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating a jet fuel surrogate.

Logical Relationship for Performance Comparison

This diagram outlines the logical process for comparing **1,3-dicyclohexylpropane** with alternative surrogates.

[Click to download full resolution via product page](#)

Caption: Logical comparison of **1,3-Dicyclohexylpropane** and alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.rpi.edu [dspace.rpi.edu]

- 3. Shock Tube Ignition Delay Measurements of Decalin/Air Mixtures at...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Performance Evaluation of 1,3-Dicyclohexylpropane and Alternatives as Jet Fuel Surrogates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3051180#performance-evaluation-of-1-3-dicyclohexylpropane-as-a-jet-fuel-surrogate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com